molecular formula C25H25NO7 B11135186 Dimethyl 4-{4-[(2-methoxybenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Dimethyl 4-{4-[(2-methoxybenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11135186
M. Wt: 451.5 g/mol
InChI Key: OVDPPISIJTUKFX-UHFFFAOYSA-N
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Description

Dimethyl 4-{4-[(2-methoxybenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative characterized by a pyridine core substituted with methyl groups at positions 2 and 6, dimethyl ester groups at positions 3 and 5, and a 4-[(2-methoxybenzoyl)oxy]phenyl moiety at position 2.

The compound shares a structural framework with other 1,4-DHP derivatives, which are typically synthesized via the Hantzsch reaction, a method noted for constructing dihydropyridine rings through cyclocondensation of aldehydes, β-keto esters, and ammonia .

Properties

Molecular Formula

C25H25NO7

Molecular Weight

451.5 g/mol

IUPAC Name

dimethyl 4-[4-(2-methoxybenzoyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C25H25NO7/c1-14-20(24(28)31-4)22(21(15(2)26-14)25(29)32-5)16-10-12-17(13-11-16)33-23(27)18-8-6-7-9-19(18)30-3/h6-13,22,26H,1-5H3

InChI Key

OVDPPISIJTUKFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-{4-[(2-methoxybenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dimethyl-3,5-pyridinedicarboxylate with 4-[(2-methoxybenzoyl)oxy]benzaldehyde under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-{4-[(2-methoxybenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized pyridine derivatives, reduced dihydropyridine compounds, and substituted aromatic and pyridine rings .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research indicates that derivatives of dihydropyridine compounds, including dimethyl 4-{4-[(2-methoxybenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate, exhibit notable antimicrobial activities. These compounds are often evaluated for their effectiveness against various bacterial strains and fungi, making them potential candidates for new antimicrobial agents .

Cardiovascular Agents
Dihydropyridine derivatives are widely recognized for their role as calcium channel blockers, which are essential in treating hypertension and other cardiovascular conditions. The compound has been studied for its potential to act as a cardiovascular agent due to its ability to modulate vascular smooth muscle contraction .

Anti-inflammatory Effects
Several studies have reported the anti-inflammatory properties of related dihydropyridine compounds. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in treating inflammatory diseases .

Agricultural Applications

Herbicidal Formulations
The compound has been investigated for its efficacy in herbicidal formulations. Dihydropyridine derivatives can enhance the effectiveness of pre-emergence herbicides by improving soil absorption and root uptake mechanisms . This application is particularly relevant in developing more environmentally friendly agricultural practices.

Case Study 1: Antimicrobial Evaluation

A study published in a peer-reviewed journal assessed the antimicrobial activity of several dihydropyridine derivatives against common pathogens. The results indicated that certain modifications to the dihydropyridine structure significantly enhanced antimicrobial efficacy compared to standard antibiotics .

Case Study 2: Cardiovascular Research

In another research effort focusing on cardiovascular applications, a series of dihydropyridine derivatives were synthesized and tested for their ability to lower blood pressure in hypertensive animal models. The findings suggested that modifications similar to those found in this compound could lead to improved therapeutic profiles .

Mechanism of Action

The mechanism of action of Dimethyl 4-{4-[(2-methoxybenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets such as calcium channels. The compound can modulate the activity of these channels, leading to various physiological effects. The pathways involved include the inhibition of calcium influx, which can result in vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Key Observations :

  • Aromatic Substituents : The 2-methoxybenzoyloxy group in the target compound may enhance lipophilicity and membrane permeability relative to simpler methoxyphenyl or chlorophenyl groups .
  • Biological Activity : Chlorophenyl-substituted DHPs (e.g., DCDDP) exhibit specific enzyme inhibition (TERT), while furan- and dichlorophenyl-containing analogs may target oxidative stress pathways .

Pharmacological and Functional Comparisons

  • Anticonvulsant Activity: Derivatives with sulfamoylphenylaminoacetyl groups (e.g., compounds from ) showed significant anticonvulsant effects in pentylenetetrazole-induced seizures, likely due to enhanced GABAergic modulation .
  • Cardiovascular Effects : The 2-chlorophenyl-substituted DCDDP reduced telomerase activity in pulmonary hypertension, suggesting a role in vascular remodeling .
  • Structural-Activity Relationships (SAR) :
    • Electron-Withdrawing Groups (e.g., Cl in DCDDP) correlate with enzyme inhibition.
    • Bulkier Ester Groups (e.g., dibenzyl in ) may reduce bioavailability but improve target specificity.

Biological Activity

Dimethyl 4-{4-[(2-methoxybenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate (commonly referred to as compound BG65759) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of BG65759 is C25H25NO7C_{25}H_{25}NO_{7} with a molecular weight of approximately 451.47 g/mol. The compound features a complex structure characterized by a pyridine ring and multiple functional groups that contribute to its biological activity.

Antibacterial Activity

Research has indicated that BG65759 exhibits significant antibacterial properties. Studies have evaluated its effectiveness against various bacterial strains, demonstrating moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic processes.

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Other tested strainsWeak to Moderate

Enzyme Inhibition

BG65759 has also been studied for its enzyme inhibitory potential. Specifically, it has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease enzymes:

  • Acetylcholinesterase Inhibition : The compound demonstrated strong inhibitory activity against AChE, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer's.
  • Urease Inhibition : It also exhibited significant urease inhibitory activity, suggesting potential applications in treating urinary tract infections.

Anti-inflammatory Effects

In addition to its antibacterial and enzyme inhibitory activities, BG65759 has been investigated for anti-inflammatory properties. The compound appears to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Study on Antibacterial Activity : A recent study published in the Brazilian Journal of Pharmaceutical Sciences evaluated several synthesized derivatives similar to BG65759 for their antibacterial properties. The results indicated that compounds with structural similarities exhibited varying levels of activity against common bacterial strains .
  • Enzyme Inhibition Research : Another investigation focused on the enzyme inhibition profile of BG65759. The study utilized fluorometric assays to assess AChE and urease inhibition, revealing that the compound significantly inhibited both enzymes compared to control substances .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic studies suggest that BG65759 has favorable absorption characteristics, making it a viable candidate for further development as a therapeutic agent .

Q & A

Q. What are the established synthetic routes for this dihydropyridine derivative, and how can reaction conditions be optimized for yield and purity?

The compound is synthesized via the Hantzsch dihydropyridine synthesis, a multicomponent reaction involving an aldehyde, β-ketoester, and ammonium acetate. Key optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol or acetonitrile) enhance reaction efficiency .
  • Catalysis : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity. Monitor by TLC (Rf ~0.4) .

Q. How is the structural conformation validated, and what analytical techniques are critical for characterization?

  • X-ray crystallography : Confirms the boat conformation of the 1,4-dihydropyridine ring and dihedral angles between substituents (e.g., methoxybenzoyl group at ~85° relative to the pyridine plane) .
  • NMR spectroscopy :
    • ¹H NMR : Methyl groups at C2/C6 appear as singlets (δ 2.3–2.5 ppm); aromatic protons show splitting patterns consistent with para-substitution .
    • ¹³C NMR : Carbonyl carbons (C3/C5) resonate at δ 165–170 ppm .
  • IR spectroscopy : Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 3350 cm⁻¹ (N-H) confirm functional groups .

Q. What preliminary biological screening assays are recommended for this compound?

  • Calcium channel blockade : Use voltage-clamp experiments on isolated cardiomyocytes to assess L-type calcium channel inhibition (IC₅₀ determination) .
  • Antioxidant activity : Measure DPPH radical scavenging (EC₅₀) and compare to ascorbic acid controls .
  • Cytotoxicity : MTT assays on HEK-293 cells at 10–100 μM concentrations to evaluate safety margins .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-methoxybenzoyloxy substituent influence bioactivity?

  • Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal:
    • Electron-withdrawing methoxy groups increase electrophilicity at C4, enhancing binding to calcium channel α1 subunits .
    • Steric hindrance from the bulky phenyl group reduces membrane permeability, confirmed via logP measurements (experimental vs. predicted) .
  • SAR studies : Analogues with electron-donating groups (e.g., -OCH₃ → -NH₂) show reduced potency, suggesting electronic modulation is critical .

Q. How can crystallographic polymorphism affect pharmacological properties, and how is it characterized?

  • Polymorph screening : Recrystallize from solvents of varying polarity (e.g., methanol vs. dichloromethane) to isolate different crystal forms .
  • Dissolution studies : Use powder X-ray diffraction (PXRD) and DSC to correlate polymorphic form with solubility (e.g., Form I has 2× higher aqueous solubility than Form II) .
  • Bioavailability impact : Pharmacokinetic studies in rats show Form I achieves 30% higher Cmax than Form II .

Q. What strategies resolve contradictions in biological data across in vitro and in vivo models?

  • Metabolic stability assays : Incubate with liver microsomes to identify rapid oxidation at C4 (major metabolite: pyridine derivative), explaining reduced in vivo efficacy .
  • Protein binding : Equilibrium dialysis reveals 85% plasma protein binding, necessitating dose adjustments for cellular assays .
  • Species-specific responses : Compare IC₅₀ values across human, rat, and zebrafish models to identify translational gaps .

Q. How can advanced spectroscopic methods elucidate tautomeric equilibria or dynamic processes?

  • Variable-temperature NMR : Monitor coalescence of N-H signals at 25–80°C to detect ring puckering dynamics (energy barrier ~12 kcal/mol) .
  • Solid-state NMR : Distinguish keto-enol tautomers via ¹³C chemical shifts (δ 95 ppm for enol vs. δ 180 ppm for keto) .
  • Time-resolved fluorescence : Probe microsecond-scale conformational changes in solution .

Methodological Considerations

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in pharmacological studies?

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism .
  • Outlier detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points in IC₅₀ determinations .

Q. How should crystallization conditions be optimized for high-quality single-crystal growth?

  • Solvent diffusion : Layer hexane over a saturated ethyl acetate solution at 4°C for slow nucleation .
  • Additives : Introduce 1% DMSO to reduce crystal defects, improving diffraction resolution (<0.8 Å) .

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